molecular formula C30H32N2O3 B11440616 5-[(4-tert-butylphenyl)carbonyl]-3-(3-ethylphenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one

5-[(4-tert-butylphenyl)carbonyl]-3-(3-ethylphenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one

Cat. No.: B11440616
M. Wt: 468.6 g/mol
InChI Key: SSSLHBDZJNHDSK-UHFFFAOYSA-N
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Description

3-(3-ETHYLPHENYL)-2-METHYL-5-[4-(2-METHYL-2-PROPANYL)BENZOYL]-2,3,5,6-TETRAHYDRO-4H-2,6-METHANO-1,3,5-BENZOXADIAZOCIN-4-ONE is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-ETHYLPHENYL)-2-METHYL-5-[4-(2-METHYL-2-PROPANYL)BENZOYL]-2,3,5,6-TETRAHYDRO-4H-2,6-METHANO-1,3,5-BENZOXADIAZOCIN-4-ONE involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically involves the use of palladium catalysts and boron reagents under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

3-(3-ETHYLPHENYL)-2-METHYL-5-[4-(2-METHYL-2-PROPANYL)BENZOYL]-2,3,5,6-TETRAHYDRO-4H-2,6-METHANO-1,3,5-BENZOXADIAZOCIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogens, nucleophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(3-ETHYLPHENYL)-2-METHYL-5-[4-(2-METHYL-2-PROPANYL)BENZOYL]-2,3,5,6-TETRAHYDRO-4H-2,6-METHANO-1,3,5-BENZOXADIAZOCIN-4-ONE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-ETHYLPHENYL)-2-METHYL-5-[4-(2-METHYL-2-PROPANYL)BENZOYL]-2,3,5,6-TETRAHYDRO-4H-2,6-METHANO-1,3,5-BENZOXADIAZOCIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may act as an inhibitor of tyrosine kinases, which are involved in cell signaling and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-ETHYLPHENYL)-2-METHYL-5-[4-(2-METHYL-2-PROPANYL)BENZOYL]-2,3,5,6-TETRAHYDRO-4H-2,6-METHANO-1,3,5-BENZOXADIAZOCIN-4-ONE is unique due to its specific structure, which includes multiple aromatic rings and various substituents. This structure confers distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C30H32N2O3

Molecular Weight

468.6 g/mol

IUPAC Name

12-(4-tert-butylbenzoyl)-10-(3-ethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one

InChI

InChI=1S/C30H32N2O3/c1-6-20-10-9-11-23(18-20)32-28(34)31(27(33)21-14-16-22(17-15-21)29(2,3)4)25-19-30(32,5)35-26-13-8-7-12-24(25)26/h7-18,25H,6,19H2,1-5H3

InChI Key

SSSLHBDZJNHDSK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)N2C(=O)N(C3CC2(OC4=CC=CC=C34)C)C(=O)C5=CC=C(C=C5)C(C)(C)C

Origin of Product

United States

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